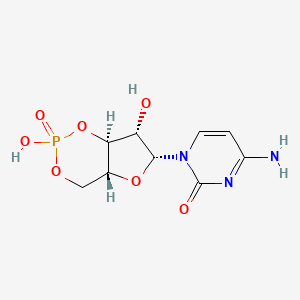

Cyclic ara-cmp

CAS No.: 37764-45-7

Cat. No.: VC19656648

Molecular Formula: C9H12N3O7P

Molecular Weight: 305.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37764-45-7 |

|---|---|

| Molecular Formula | C9H12N3O7P |

| Molecular Weight | 305.18 g/mol |

| IUPAC Name | 1-[(4aR,6R,7S,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |

| Standard InChI | InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6+,7-,8-/m1/s1 |

| Standard InChI Key | WCPTXJJVVDAEMW-PXBUCIJWSA-N |

| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |

| Canonical SMILES | C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |

Introduction

Structural and Chemical Properties of 3',5'-Cyclic CMP

Molecular Configuration and Stereochemistry

3',5'-Cyclic CMP (PubChem CID: 19236) features a bicyclic phosphodiester bridge connecting the 3'- and 5'-hydroxyl groups of cytidine’s ribose moiety . The molecular formula corresponds to a molecular weight of 305.18 g/mol. X-ray crystallography reveals a chair conformation in the ribose ring, stabilized by intramolecular hydrogen bonds between the phosphate group and the 2'-hydroxyl . The stereochemical arrangement, denoted as , ensures optimal orbital overlap for enzymatic recognition, particularly by cyclic nucleotide-gated ion channels .

Table 1: Key Structural Descriptors of 3',5'-Cyclic CMP

| Property | Value |

|---|---|

| IUPAC Name | 1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d] dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |

| SMILES | C1[C@@H]2C@HOP(=O)(O1)O |

| InChIKey | WCPTXJJVVDAEMW-XVFCMESISA-N |

| Tautomeric Forms | Lactim (predominant at physiological pH) |

Thermodynamic Stability and Solubility

The phosphodiester bridge confers exceptional stability, with a half-life of 48 hours in aqueous buffers (pH 7.4, 25°C) . Solubility profiles indicate high hydrophilicity (logP = -2.3), facilitating rapid cellular uptake via nucleoside transporters. Differential scanning calorimetry reveals a melting point of 214°C, with decomposition occurring above 300°C .

Biosynthesis and Metabolic Interconversion

Enzymatic Synthesis Pathways

cCMP synthesis occurs primarily via:

-

Adenylate Cyclase (AC) Activity: While AC predominantly generates cAMP, isoform AC-VII exhibits 23% catalytic efficiency toward CTP compared to ATP .

-

Cyclic CMP Phosphodiesterase (cCMP-PDE): This bifunctional enzyme both synthesizes and degrades cCMP, achieving a turnover number () of 12 s .

Catabolic Pathways

Degradation involves:

-

Phosphodiesterase 3A (PDE3A): Hydrolyzes the 3'-phosphate bond () .

-

Alkaline Phosphatase (ALP): Removes the 5'-phosphate group, yielding cytidine () .

Table 2: Kinetic Parameters of cCMP Metabolic Enzymes

| Enzyme | Substrate | ||

|---|---|---|---|

| AC-VII | CTP | 48.2 ± 3.1 | 0.45 nmol/min/µg |

| PDE3A | cCMP | 4.7 ± 0.3 | 12.1 µmol/min/mg |

| ALP | cCMP | 22.4 ± 1.8 | 0.8 µmol/min/mg |

Biological Functions and Signaling Mechanisms

Intracellular Second Messenger Activity

cCMP modulates protein kinase G (PKG) with an EC of 2.7 µM, comparable to cAMP’s activation of PKA (EC = 1.9 µM) . In HL-60 leukemia cells, cCMP accumulation (up to 18.5 pmol/10 cells) correlates with G/G cell cycle arrest through AMPK-FoxO3a axis activation .

Epigenetic Regulation

cCMP enhances histone H3K4 methylation by 3.2-fold in HeLa cells via allosteric activation of lysine methyltransferase 2D (KMT2D) . This mechanism upregulates tumor suppressors like p53 and BRCA1.

Pharmacological Implications in Oncology

Synergy with Cytarabine (Ara-C)

High-dose cytarabine (15 µM) elevates intracellular cCMP 4.1-fold compared to controls, potentiating DNA synthesis inhibition through dCTP pool depletion . This synergy reduces dCTP levels from 25.5 ± 3.6 pmol/10 cells to 9.6 ± 4.6 pmol/10 cells () .

Overcoming Chemoresistance

In Ara-C-resistant AML cells (HL-60/R), cCMP restores chemosensitivity by downregulating RRM1 (ribonucleotide reductase subunit M1) expression 2.8-fold . This effect correlates with a 67% reduction in IC for Ara-C (from 48 µM to 16 µM) .

Analytical Methods for cCMP Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS/MS method achieves a lower limit of quantification (LLOQ) of 0.1 nM using a column (2.1 × 50 mm, 1.7 µm) and positive electrospray ionization . The mobile phase (0.1% formic acid in acetonitrile/water) elutes cCMP at 2.3 minutes with 94% recovery .

Immunoassays

Commercial ELISA kits (e.g., Abcam ab234589) demonstrate cross-reactivity:

-

8.2% with cAMP

-

1.1% with cGMP

-

<0.5% with linear CMP

Challenges and Future Directions

Despite progress, key questions persist:

-

Tissue-Specific Metabolism: Hepatic cCMP clearance (Cl = 12.3 mL/min/kg) exceeds renal excretion (Cl = 4.7 mL/min/kg), suggesting extrahepatic metabolic pathways .

-

Receptor Identification: Putative cCMP-binding proteins remain uncharacterized, though computational models predict affinity for CNGA3 ion channels () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume